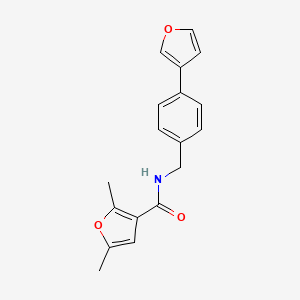
N-(4-(furan-3-il)bencil)-2,5-dimetilfurano-3-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is a synthetic organic compound characterized by the presence of furan rings and a benzyl group
Aplicaciones Científicas De Investigación
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide typically involves the reaction of 4-(furan-3-yl)benzylamine with 2,5-dimethylfuran-3-carboxylic acid. The reaction is carried out under mild conditions using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under mild oxidative conditions.
Reduction: The compound can be reduced to form dihydrofuran derivatives using reducing agents like sodium borohydride.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating agents like nitric acid or halogenating agents like bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Furanones and related oxidized derivatives.
Reduction: Dihydrofuran derivatives.
Substitution: Nitro or halogenated benzyl derivatives.
Mecanismo De Acción
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide involves its interaction with specific molecular targets. The furan rings and benzyl group facilitate binding to enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(furan-2-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-(thiophen-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
- N-(4-(pyridin-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide
Uniqueness
N-(4-(furan-3-yl)benzyl)-2,5-dimethylfuran-3-carboxamide is unique due to the specific positioning of the furan ring and the benzyl group, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2,5-dimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-9-17(13(2)22-12)18(20)19-10-14-3-5-15(6-4-14)16-7-8-21-11-16/h3-9,11H,10H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGPYBMKIGNQFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1,2,4]Triazolo[1,5-a]pyridine-7-carbaldehyde](/img/structure/B2410819.png)
![6-isopropyl-N-(2-methoxybenzyl)-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2410820.png)

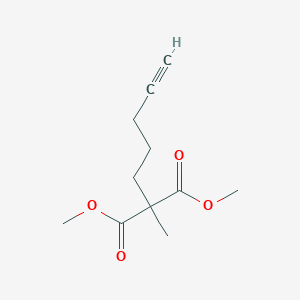
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)-N-methylacetamide](/img/structure/B2410827.png)

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2410829.png)
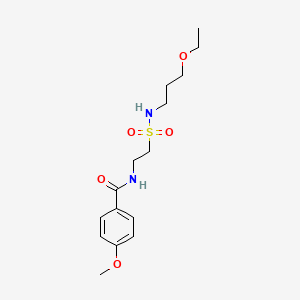
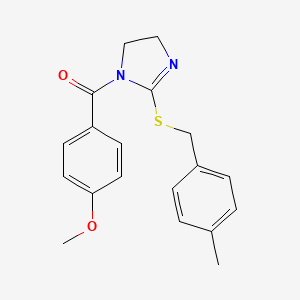
![(Z)-2-Cyano-N-[2-[(4-fluorophenyl)sulfonylamino]phenyl]-3-phenylprop-2-enamide](/img/structure/B2410835.png)
![4-(benzylthio)-2-(4-ethoxyphenyl)-9-methoxy-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2410837.png)
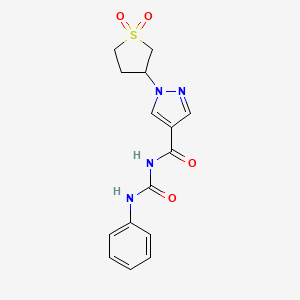
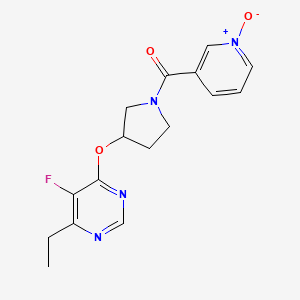
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B2410842.png)
